molecular formula C13H13N5O2 B10993719 2-[(1-methyl-1H-indol-4-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B10993719
M. Wt: 271.27 g/mol
InChI Key: LIAFHAQCBUPPCS-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-indol-4-yl)oxy]-N-(1H-1,2,4-triazol-3-yl)acetamide: MTA , is a fascinating compound with a hybrid structure combining an indole moiety and a triazole ring. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis: One of the methods to synthesize indoles involves the Fischer indole synthesis. This reaction combines a ketone or aldehyde with a hydrazine derivative to form the indole ring. In the case of MTA, the indole ring is derived from .

    Triazole Formation: The triazole ring is formed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Industrial Production:: While MTA is not produced on a large scale industrially, its synthesis can be adapted for larger-scale production using efficient methods.

Chemical Reactions Analysis

MTA can undergo various reactions:

    Oxidation: Oxidation of the indole moiety can lead to the formation of various derivatives.

    Substitution: The acetamide group can be substituted with other functional groups.

    Reduction: Reduction of the triazole ring can modify its properties.

Common reagents include hydrazine derivatives, copper catalysts, and various oxidizing or reducing agents. Major products depend on the specific reaction conditions.

Scientific Research Applications

MTA has diverse applications:

    Anticancer Properties: Studies have explored MTA’s potential as an anticancer agent due to its effects on cell growth and apoptosis.

    Antimicrobial Activity: MTA exhibits antimicrobial properties against bacteria and fungi.

    Neuroprotective Effects: Some research suggests MTA’s neuroprotective role in neurodegenerative diseases.

Mechanism of Action

MTA’s mechanism of action involves interactions with cellular targets. It may modulate signaling pathways, gene expression, or protein function. Further research is needed to elucidate specific molecular pathways.

Comparison with Similar Compounds

MTA’s uniqueness lies in its hybrid structure, combining indole and triazole motifs. Similar compounds include other indole derivatives and triazole-containing molecules.

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

2-(1-methylindol-4-yl)oxy-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C13H13N5O2/c1-18-6-5-9-10(18)3-2-4-11(9)20-7-12(19)16-13-14-8-15-17-13/h2-6,8H,7H2,1H3,(H2,14,15,16,17,19)

InChI Key

LIAFHAQCBUPPCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC=C2OCC(=O)NC3=NC=NN3

Origin of Product

United States

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